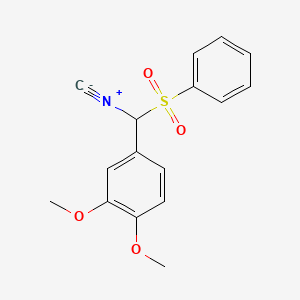
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene is an organic compound that features a unique combination of functional groups, including an isocyano group, a phenylsulfonyl group, and a dimethoxybenzene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene typically involves multiple steps:
Formation of the Dimethoxybenzene Core: The starting material, 1,2-dimethoxybenzene, is prepared through methylation of catechol.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Isocyano Group: The isocyano group is introduced through a reaction with an isocyanide reagent, such as tert-butyl isocyanide, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through multicomponent reactions.
Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, especially in investigating enzyme mechanisms.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene involves its interaction with molecular targets through its functional groups. The isocyano group can coordinate with metal ions, while the phenylsulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Isocyano(phenylsulfonyl)methyl)-1,2-dimethoxybenzene: shares similarities with other isocyanide-containing compounds, such as tert-butyl isocyanide and phenyl isocyanide.
Phenylsulfonyl derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide have similar sulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse reactivity and applications. Its ability to participate in multicomponent reactions and its potential as a scaffold for drug design make it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C16H15NO4S |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
4-[benzenesulfonyl(isocyano)methyl]-1,2-dimethoxybenzene |
InChI |
InChI=1S/C16H15NO4S/c1-17-16(22(18,19)13-7-5-4-6-8-13)12-9-10-14(20-2)15(11-12)21-3/h4-11,16H,2-3H3 |
Clé InChI |
JOYVNBKLXUBSJU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C([N+]#[C-])S(=O)(=O)C2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Bromo-2-fluorophenyl)methyl]piperazine](/img/structure/B13655010.png)
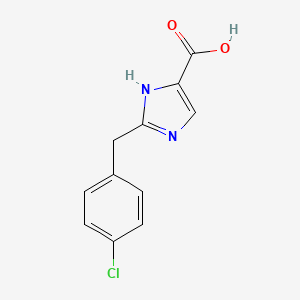
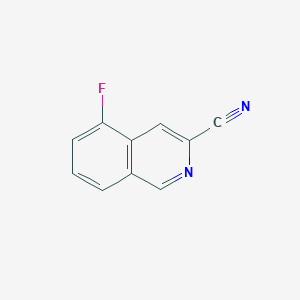

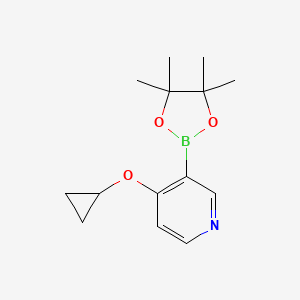
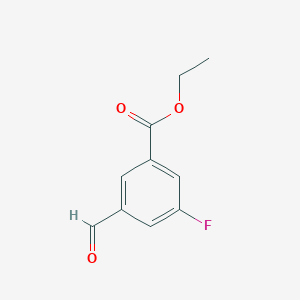
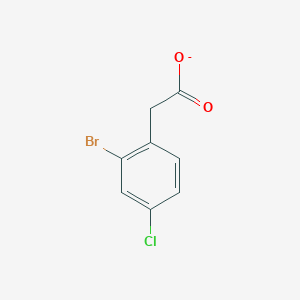
![tert-Butyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13655042.png)
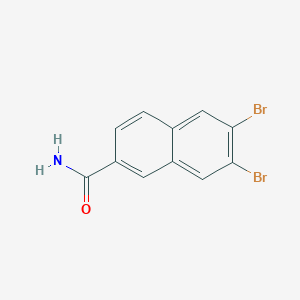
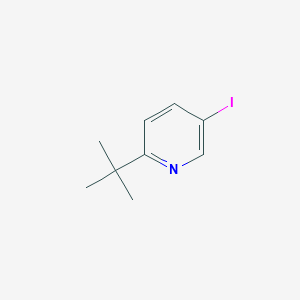
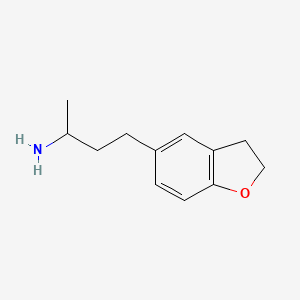
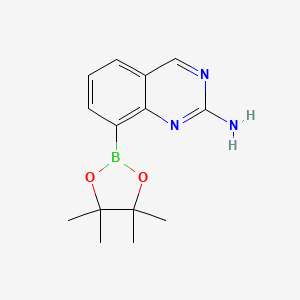
![methyl 4-[2,5-diethoxy-4-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B13655059.png)
